

A Historical Perspective on the Clinical Use of Aspirin and Vitamin C

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the clinical application of two ubiquitous yet profoundly significant molecules: acetylsalicylic acid (aspirin) and ascorbic acid (Vitamin C). From their origins in natural remedies to their synthesis and eventual widespread clinical adoption, this document traces their evolution, supported by quantitative data, detailed experimental protocols of landmark studies, and visualizations of their core mechanisms of action.

Section 1: Aspirin (Acetylsalicylic Acid)

The journey of aspirin from willow bark, used by ancient civilizations to alleviate pain and fever, to its current role as a cornerstone of cardiovascular disease prevention is a testament to centuries of observation, chemical synthesis, and rigorous clinical investigation.

Historical Development and Clinical Milestones

The active ingredient in willow bark, salicin, was first isolated in the 1820s. However, its derivative, salicylic acid, while effective, caused significant gastric irritation. The breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, synthesized acetylsalicylic acid, creating a more tolerable form. Bayer marketed the new drug as "Aspirin" in 1899.

Initially used for its analgesic, antipyretic, and anti-inflammatory properties, aspirin's role expanded dramatically in the latter half of the 20th century. Landmark studies in the 1970s and



1980s, including the Physicians' Health Study, established its efficacy as an antiplatelet agent for the prevention of cardiovascular events.

Quantitative Data: Dosages Over Time

The clinical application of aspirin has been characterized by a notable evolution in dosing, reflecting a deeper understanding of its mechanism of action.

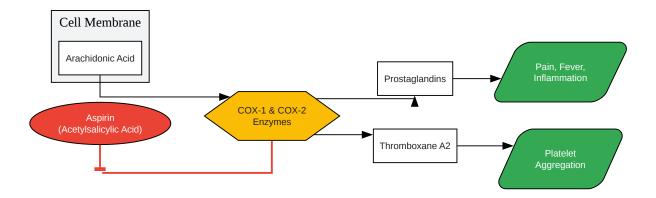
| Indication | Historical Dosage (Early-Mid 20th Century) | Modern Dosage (Late 20th-21st Century) | Rationale for Change |
|---|--|--|--|
| Pain, Fever, Inflammation | 650-1000 mg every 4- 6 hours | 325-650 mg every 4-6 hours | Recognition of dose- related side effects, particularly gastrointestinal issues. |
| Rheumatic Fever | High doses, often several grams per day | Lower doses, often as adjunct therapy | Development of more effective primary treatments like antibiotics. |
| Cardiovascular Disease Prevention (Primary & Secondary) | Not applicable | 75-100 mg daily (most commonly 81 mg) | Discovery of antiplatelet effects at low doses, which irreversibly inhibit COX-1 in platelets, minimizing bleeding risks while maintaining efficacy. |

Mechanism of Action: COX Inhibition

Aspirin exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.



- Anti-inflammatory/Analgesic Effects: Inhibition of COX-2 reduces the production of prostaglandins that mediate inflammation, pain, and fever.
- Antiplatelet Effects: Irreversible acetylation of serine-529 in COX-1 within platelets blocks the synthesis of thromboxane A2, a potent promoter of platelet aggregation. This effect lasts for the entire lifespan of the platelet (8-9 days).



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Aspirin's inhibition of COX enzymes.

Key Experimental Protocol: The Physicians' Health Study (Aspirin Component)

The Physicians' Health Study (PHS) was a landmark randomized, double-blind, placebocontrolled trial that solidified aspirin's role in the primary prevention of cardiovascular disease.

- Objective: To determine if low-dose aspirin (325 mg every other day) reduces cardiovascular mortality.
- Study Population: 22,071 U.S. male physicians aged 40 to 84 years.

Foundational & Exploratory

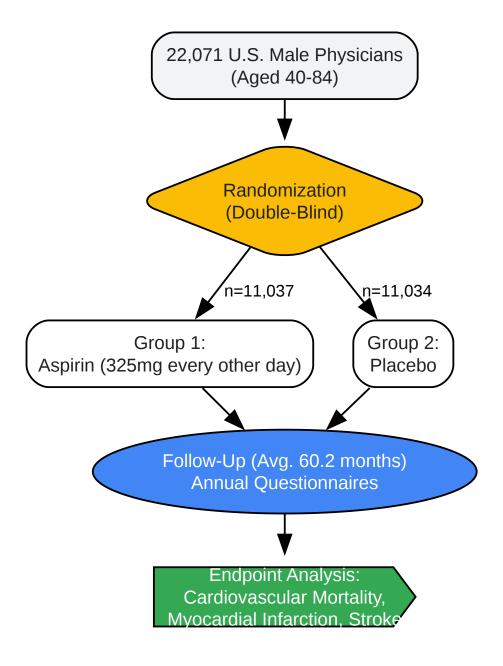




Methodology:

- Randomization: Participants were randomly assigned to one of four groups: active aspirin
 and active beta-carotene, active aspirin and beta-carotene placebo, placebo aspirin and
 active beta-carotene, or both placebos.
- Intervention: The aspirin dosage was 325 mg (one Bufferin tablet) taken every other day to reduce gastrointestinal side effects while maintaining an antiplatelet effect.
- Data Collection: Participants received calendar packs with the study medication. Follow-up questionnaires were mailed at 6 and 12 months, and then annually to ascertain compliance and endpoints.
- Endpoints: The primary endpoint for the aspirin component was cardiovascular mortality. A
 key secondary endpoint was total myocardial infarction (fatal plus non-fatal).
- Outcome: The aspirin component was terminated early due to a statistically significant 44% reduction in the risk of a first myocardial infarction in the aspirin group.





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Workflow of the Physicians' Health Study.

Section 2: Vitamin C (Ascorbic Acid)

The history of Vitamin C is inextricably linked to the devastating disease of scurvy, which plagued sailors on long voyages for centuries. Its discovery and the elucidation of its role in human health represent a pivotal moment in nutritional science.

Historical Development and Clinical Milestones







Symptoms of scurvy were documented by ancient Egyptians. The breakthrough in treatment came in 1747 from Scottish naval surgeon James Lind. He conducted what is considered one of the first controlled clinical trials, demonstrating that citrus fruits could cure scurvy. Despite his findings, it took decades for the British Royal Navy to mandate lemon juice for sailors.

In the 1920s and 1930s, the specific anti-scorbutic agent was isolated by Albert Szent-Györgyi, who initially named it "hexuronic acid," and later identified as Vitamin C. In the latter 20th century, Nobel laureate Linus Pauling controversially championed high doses of Vitamin C for preventing the common cold and treating serious diseases like cancer, sparking decades of debate and research.

Quantitative Data: Dosages and Recommendations

Recommended dietary allowances (RDAs) and therapeutic dosages of Vitamin C have varied significantly over time, reflecting evolving research.



| Context | Historical Dosage/Recommen dation | Modern Dosage/Recommen dation | Rationale for Change |
|--|--|--|--|
| Scurvy Prevention (18th Century) | Juice of 2 oranges and 1 lemon daily (Lind's experiment) | RDA: 75-90 mg/day for adults | Isolation of ascorbic acid allowed for precise, evidence-based recommendations for preventing deficiency. |
| General Health (Linus Pauling, 1970s) | 1,000 - 10,000+ mg/day (oral) | Tolerable Upper Intake Level (UL): 2,000 mg/day (oral) | Subsequent controlled trials failed to consistently replicate Pauling's broad claims for oral megadoses; high doses can cause gastrointestinal distress. |
| Adjunctive Cancer Therapy (Research) | 1.5 g/kg (intravenous) three times weekly | Varies by protocol, often 15g - 100g (intravenous) | Recognition that intravenous administration achieves much higher plasma concentrations than oral doses, leading to different biological effects and renewed research interest. |

Mechanism of Action: Antioxidant and Pro-oxidant Roles

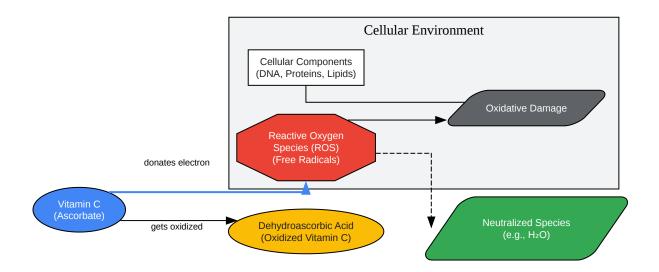
Vitamin C is a potent water-soluble antioxidant. Its primary role is to protect cells from damage by reactive oxygen species (ROS).

 Antioxidant Action: Ascorbate (the active form of Vitamin C) can donate electrons to neutralize free radicals. It also helps regenerate other antioxidants, like Vitamin E. This



action is crucial in preventing oxidative stress, which is implicated in numerous chronic diseases.

• Pro-oxidant Action (High Doses): Paradoxically, in the presence of transition metals like iron, high concentrations of ascorbate can generate hydrogen peroxide (H₂O₂). This pro-oxidant effect is being explored as a mechanism for selectively killing cancer cells, which often have lower levels of enzymes like catalase that neutralize H₂O₂.



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Vitamin C's role as a free radical scavenger.

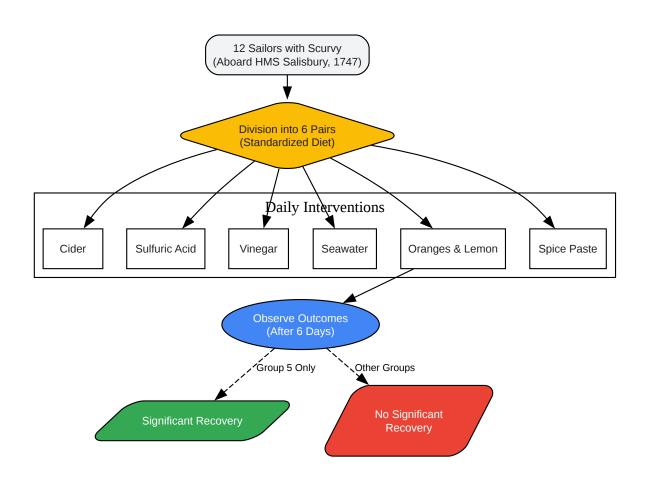
Key Experimental Protocol: James Lind's Scurvy Trial

James Lind's 1747 experiment aboard the HMS Salisbury is a classic example of an early controlled clinical trial.



- Objective: To compare the efficacy of different proposed remedies for scurvy.
- Study Population: Twelve sailors suffering from similar stages of scurvy.
- Methodology:
 - Selection & Grouping: Lind selected 12 scorbutic sailors and divided them into six pairs.
 - Standardization: All subjects received the same basic diet and were housed in the same conditions.
 - Interventions: Each pair received a different daily supplement:
 - Group 1: A quart of cider.
 - Group 2: Twenty-five drops of elixir of vitriol (sulfuric acid).
 - Group 3: Two spoonfuls of vinegar, three times a day.
 - Group 4: Half a pint of seawater.
 - Group 5: Two oranges and one lemon.
 - Group 6: A paste of garlic, mustard seed, and other spices, plus barley water.
- Outcome: After only six days, the pair receiving oranges and lemons showed remarkable improvement, with one returning to duty. No other group showed significant recovery.





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